![molecular formula C8H13Br2N3 B13202473 {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a propan-2-yl group at position 1, and a methylamine group attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine can be achieved through a multi-step process:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at positions 4 and 5.
Alkylation: The brominated imidazole is then subjected to alkylation with propan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yl group at position 1.
Aminomethylation: The final step involves the reaction of the alkylated product with formaldehyde and methylamine under acidic conditions to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imidazole derivatives with oxidized nitrogen functionalities.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination and the formation of less substituted imidazole derivatives.
Substitution: The bromine atoms at positions 4 and 5 can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate, ammonia, or sodium alkoxide.
Major Products
Oxidation: Oxidized imidazole derivatives with various nitrogen functionalities.
Reduction: Debrominated imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
Mecanismo De Acción
The mechanism of action of {[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dibromo-1H-imidazole: Lacks the propan-2-yl and methylamine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(propan-2-yl)-1H-imidazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
1H-imidazole-2-ylmethylamine: Lacks the bromine atoms and the propan-2-yl group, leading to different biological activities and applications.
Uniqueness
{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13Br2N3 |
|---|---|
Peso molecular |
311.02 g/mol |
Nombre IUPAC |
1-(4,5-dibromo-1-propan-2-ylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13Br2N3/c1-5(2)13-6(4-11-3)12-7(9)8(13)10/h5,11H,4H2,1-3H3 |
Clave InChI |
VIMWQTAKEZPDOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC(=C1Br)Br)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


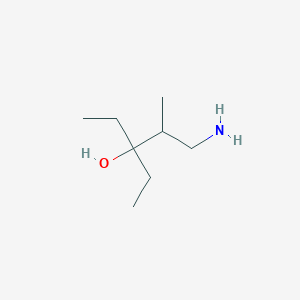
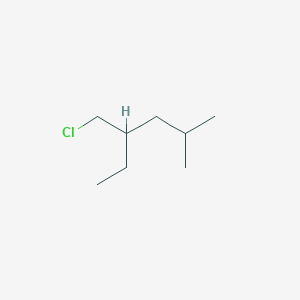

![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)
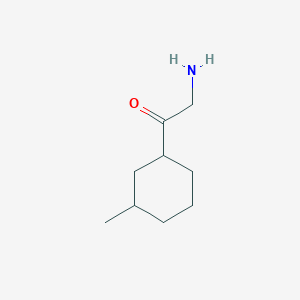

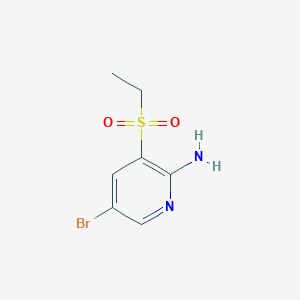

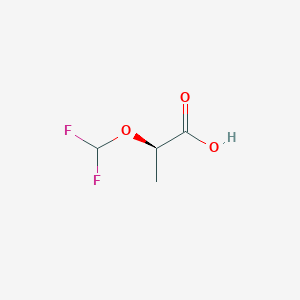
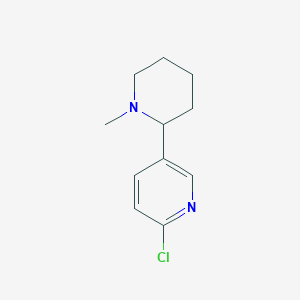
![1-[2-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13202461.png)
![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
